molecular formula C8H4N2O4 B1395283 2-Cyano-3-nitrobenzoic acid CAS No. 1260834-31-8

2-Cyano-3-nitrobenzoic acid

Cat. No. B1395283
CAS RN: 1260834-31-8
M. Wt: 192.13 g/mol
InChI Key: DFPVVWZPOOLICC-UHFFFAOYSA-N
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Description

2-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 . It has a molecular weight of 192.13 . It is a solid substance that is stored in a refrigerator .


Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) . This indicates the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzoic acid molecule.


Chemical Reactions Analysis

Nitro compounds like this compound can undergo various chemical reactions. For instance, they can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

This compound is a solid substance stored at refrigerator temperatures . It has a molecular weight of 192.13 . The nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .

Scientific Research Applications

2-Cyano-3-nitrobenzoic acid is a useful reagent for organic synthesis, and is used in the preparation of a variety of compounds, such as nitroalkenes, nitroaromatics, and nitroheterocycles. It is also used in the synthesis of drugs and other biologically active compounds. In addition, this compound has been used in the synthesis of dyes, pigments, and other materials for industrial applications.

Advantages and Limitations for Lab Experiments

2-Cyano-3-nitrobenzoic acid is a versatile reagent for organic synthesis and is relatively easy to use in the laboratory. It is relatively stable and has a low toxicity, making it a safe reagent for laboratory use. However, it can be expensive to purchase, and its reaction with organic compounds can be slow and require a high temperature.

Future Directions

In the future, 2-Cyano-3-nitrobenzoic acid could be used in the development of new drugs and other biologically active compounds. It could also be used in the development of new materials for industrial applications, such as dyes, pigments, and catalysts. In addition, further research could be done to investigate the biochemical and physiological effects of this compound, as well as its potential uses in the treatment of cancer and other diseases.

Safety and Hazards

2-Cyano-3-nitrobenzoic acid is associated with several hazard statements, including H302, H312, H315, H319, H332, H335, indicating potential health risks . Precautionary measures include avoiding breathing dust and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPVVWZPOOLICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697219
Record name 2-Cyano-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260834-31-8
Record name 2-Cyano-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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